molecular formula C11H7BrO2S B1277653 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde CAS No. 56656-94-1

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde

Cat. No. B1277653
CAS RN: 56656-94-1
M. Wt: 283.14 g/mol
InChI Key: OPRPLUWSLMRQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde is a chemical compound with the molecular formula C11H7BrO2S . It has an average mass of 283.141 Da and a mono-isotopic mass of 281.934998 Da . It is commonly used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde consists of a furan ring attached to a bromophenyl group via a sulfur atom . The exact structural details are not available in the search results.

Scientific Research Applications

  • Dehydration of D-Fructose to 5-Hydroxymethyl-2-furaldehyde : Nakamura and Morikawa (1980) studied the dehydration of D-fructose under mild conditions using a strong acidic ion-exchange resin, leading to the production of 5-hydroxymethyl-2-furaldehyde. This research is significant for understanding the chemical transformations of related compounds (Nakamura & Morikawa, 1980).

  • Metabolic Activation of 5-Hydroxymethyl-2-furaldehyde : Lee et al. (1995) explored how 5-hydroxymethyl-2-furaldehyde, a common food contaminant, can be metabolically activated through sulfonation. This study highlights the compound's mutagenic potential in the presence of certain metabolic conditions (Lee et al., 1995).

  • Separation and Determination in Fruit Juices : The study by Corradini and Corradini (1992) demonstrated the use of micellar electrokinetic capillary chromatography for separating and determining 5-hydroxymethyl-2-furaldehyde in grapefruit juice. This research is essential for food quality and safety analysis (Corradini & Corradini, 1992).

  • Sulfanyl Radical Promotion in Organic Chemistry : Navacchia and Montevecchi (2006) investigated the role of sulfanyl radicals in promoting C4'-C5' bond scission in certain nucleosides. Their findings are crucial for understanding specific chemical reactions and potential applications in organic synthesis (Navacchia & Montevecchi, 2006).

  • Inhibition of Polymer Formation in Dairy Processing : Guan et al. (2013) explored the inhibition of polymer formation from 5-hydroxymethyl-2-furaldehyde during dairy thermal treatment. The study provides insights into food processing and the impact of certain chemical groups on polymerization processes (Guan et al., 2013).

  • HMF Preparation from D-Fructose : Musau and Munavu (1987) demonstrated the production of 5-hydroxymethyl-2-furaldehyde with high yield from D-fructose, using dimethyl sulfoxide. This research adds to the knowledge of chemical processes for synthesizing similar compounds (Musau & Munavu, 1987).

properties

IUPAC Name

5-(4-bromophenyl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPLUWSLMRQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427665
Record name 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde

CAS RN

56656-94-1
Record name 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.